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Compound of Interest

Compound Name: PSB-10 hydrochloride

Cat. No.: B1139461 Get Quote

In-Depth Technical Guide: PSB-10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

Abstract
PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3

receptor (A3AR), exhibiting sub-nanomolar affinity and demonstrating inverse agonist

properties. Its high selectivity over other adenosine receptor subtypes makes it a valuable

pharmacological tool for investigating the physiological and pathophysiological roles of the

A3AR. This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and key experimental protocols related to PSB-10 hydrochloride,

intended to support researchers and drug development professionals in their scientific

endeavors.

Chemical Properties
PSB-10 hydrochloride is a synthetic molecule belonging to the class of imidazopurinones. Its

chemical and physical properties are summarized in the table below.
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Property Value Reference

CAS Number 591771-91-4

Molecular Formula C₁₆H₁₄Cl₃N₅O·HCl

Molecular Weight 435.14 g/mol

IUPAC Name

8-Ethyl-4-methyl-2-(2,3,5-

trichlorophenyl)-7,8-dihydro-

3H-imidazo[2,1-i]purin-5(4H)-

one hydrochloride

Solubility

Soluble in DMSO (up to 25

mM) and ethanol (up to 10

mM).

[1]

Storage
Desiccate at +4°C for long-

term storage.

Purity Typically ≥98% (HPLC)

Pharmacological Profile
Mechanism of Action
PSB-10 hydrochloride functions as a potent and selective antagonist of the human adenosine

A3 receptor (A3AR). It exhibits high binding affinity for the hA3AR with a reported Ki value of

0.44 nM. Notably, PSB-10 hydrochloride also displays inverse agonist activity, meaning it can

reduce the basal, agonist-independent activity of the A3AR. This has been demonstrated in

[35S]GTPγS binding assays where it produced a concentration-dependent decrease in basal

signaling in hA3-CHO cells with an IC50 of 4 nM.[1]

Selectivity
A key feature of PSB-10 hydrochloride is its high selectivity for the human A3AR over other

adenosine receptor subtypes. This selectivity is crucial for elucidating the specific functions of

the A3AR without confounding effects from other receptors.
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Receptor Subtype Ki (nM)
Selectivity (fold vs.
hA3AR)

Human A3 0.44 -

Human A1 1700 >3800

Human A2A 2700 >6100

Human A2B 30000 >68000

Rat A1 805 >1800

Rat A2A 6040 >13700

Rat A3 >17000 >38000

Data compiled from multiple sources.[2]

Adenosine A3 Receptor Signaling Pathway
The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi

and Gq proteins. As an antagonist and inverse agonist, PSB-10 hydrochloride blocks the

binding of adenosine and reduces the basal signaling activity of the A3AR, thereby inhibiting its

downstream effects.
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A3AR Signaling Pathway Inhibition by PSB-10 HCl.
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Experimental Protocols
The following sections provide representative protocols for key in vitro and in vivo assays used

to characterize the activity of PSB-10 hydrochloride. These are generalized procedures and

may require optimization for specific experimental conditions.

Radioligand Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity (Ki) of PSB-10
hydrochloride for the human adenosine A3 receptor.

Materials:

Membrane preparations from cells expressing the human A3AR (e.g., hA3-CHO cells).

Radioligand (e.g., a selective A3AR antagonist like [³H]PSB-11).

PSB-10 hydrochloride stock solution.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail.

96-well plates.

Filter manifold.

Scintillation counter.

Procedure:

Prepare serial dilutions of PSB-10 hydrochloride in assay buffer.

In a 96-well plate, add in the following order:
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50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled A3AR

ligand (for non-specific binding) or PSB-10 hydrochloride dilution.

50 µL of the radioligand at a concentration close to its Kd.

100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50

µg).

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g.,

60-120 minutes).

Terminate the binding reaction by rapid filtration through the glass fiber filters using a filter

manifold.

Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 4 mL).

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

Quantify the radioactivity using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value of PSB-10 hydrochloride from the competition curve and

calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay (Inverse Agonism)
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This protocol is designed to measure the inverse agonist activity of PSB-10 hydrochloride at

the human A3AR.

Materials:

Membrane preparations from hA3-CHO cells.

[³⁵S]GTPγS.

GDP.

PSB-10 hydrochloride stock solution.

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

GTPγS (non-radiolabeled, for non-specific binding).

Other materials as in the radioligand binding assay.

Procedure:

Prepare serial dilutions of PSB-10 hydrochloride in assay buffer.

In a 96-well plate, add in the following order:

50 µL of assay buffer or PSB-10 hydrochloride dilution.

25 µL of membrane preparation.

25 µL of a solution containing GDP (final concentration typically 1-10 µM).

Pre-incubate the plate at 30°C for 15-30 minutes.

Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration typically 0.1-

0.5 nM). For non-specific binding, also add a high concentration of non-radiolabeled GTPγS.

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
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Terminate the reaction and process the samples as described in the radioligand binding

assay (filtration, washing, and scintillation counting).

Calculate the specific [³⁵S]GTPγS binding.

Plot the specific binding against the concentration of PSB-10 hydrochloride to determine its

effect on basal G-protein activation and calculate the IC50 for inverse agonism.

In Vivo Thermal Hyperalgesia (Hot Plate Test)
This protocol describes a method to assess the in vivo effect of PSB-10 hydrochloride on

nociception in mice. PSB-10 hydrochloride has been reported to produce thermal

hyperalgesia.

Animals:

Male CD-1 mice (or other suitable strain), 20-25 g.

Apparatus:

Hot plate apparatus with adjustable temperature control.

Procedure:

Acclimatize the mice to the experimental room for at least 1 hour before testing.

Determine the baseline latency for each mouse by placing it on the hot plate (maintained at a

constant temperature, e.g., 52-55°C) and recording the time until a nociceptive response is

observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to

prevent tissue damage.[3][4]

Administer PSB-10 hydrochloride (e.g., 50-100 mg/kg, intraperitoneally) or vehicle control

to the mice.[2]

At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the mice back

on the hot plate and measure the response latency.
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A significant decrease in the response latency compared to the baseline and the vehicle-

treated group indicates thermal hyperalgesia.

Data can be expressed as the raw latency time or as a percentage of the maximum possible

effect (%MPE).

Stability and Storage
For optimal long-term stability, PSB-10 hydrochloride should be stored as a solid, desiccated

at +4°C. Stock solutions are typically prepared in DMSO or ethanol and can be stored at -20°C

for several months.[1] It is recommended to prepare fresh working solutions from the stock on

the day of the experiment. As with many chlorinated aromatic compounds, prolonged exposure

to light and extreme pH conditions should be avoided to prevent potential degradation. Formal

stability studies detailing degradation pathways under various stress conditions (hydrolysis,

oxidation, photolysis) are not extensively published in the public domain and would require

specific analytical investigation.

Conclusion
PSB-10 hydrochloride is a powerful and selective research tool for investigating the

pharmacology of the human adenosine A3 receptor. Its antagonist and inverse agonist

properties, combined with its high selectivity, allow for precise interrogation of A3AR-mediated

signaling pathways in both in vitro and in vivo models. The experimental protocols provided in

this guide offer a starting point for researchers to utilize PSB-10 hydrochloride effectively in

their studies. As with any pharmacological agent, careful experimental design and optimization

are crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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